molecular formula C14H15N3O3 B13115913 N-(2,4-Dimethoxybenzyl)-2-pyrazinecarboxamide

N-(2,4-Dimethoxybenzyl)-2-pyrazinecarboxamide

Cat. No.: B13115913
M. Wt: 273.29 g/mol
InChI Key: IDBCHBBCGJRHSR-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxybenzyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a pyrazine ring substituted with a 2,4-dimethoxybenzyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxybenzyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 2,4-dimethoxybenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using more efficient coupling agents and catalysts to increase the yield and reduce the reaction time. The use of automated synthesis equipment and continuous flow reactors can further enhance the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxybenzyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxybenzyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. In the case of its antitubercular activity, the compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This inhibition disrupts the integrity of the cell wall, leading to the death of the bacteria. The compound may also interact with other cellular pathways, contributing to its overall biological activity .

Comparison with Similar Compounds

N-(2,4-dimethoxybenzyl)pyrazine-2-carboxamide can be compared with other pyrazine derivatives such as:

  • N-(4-methoxybenzyl)pyrazine-2-carboxamide
  • N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide
  • N-(4-chlorobenzyl)pyrazine-2-carboxamide

These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and chemical properties . For example, the presence of different substituents can alter the lipophilicity, solubility, and reactivity of the compounds, making each unique in its own right .

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]pyrazine-2-carboxamide

InChI

InChI=1S/C14H15N3O3/c1-19-11-4-3-10(13(7-11)20-2)8-17-14(18)12-9-15-5-6-16-12/h3-7,9H,8H2,1-2H3,(H,17,18)

InChI Key

IDBCHBBCGJRHSR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)C2=NC=CN=C2)OC

Origin of Product

United States

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